Home > Products > Screening Compounds P20885 > 3,4-Dihydropyrimidine-2(1h)-thione
3,4-Dihydropyrimidine-2(1h)-thione - 86425-08-3

3,4-Dihydropyrimidine-2(1h)-thione

Catalog Number: EVT-1567206
CAS Number: 86425-08-3
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydropyrimidine-2(1H)-thione is a biologically significant compound that belongs to the class of dihydropyrimidines. It is primarily synthesized through the Biginelli reaction, a well-known three-component condensation reaction involving aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea. This compound exhibits a range of biological activities, including antihypertensive, antiviral, antitumor, antibacterial, antioxidant, and anti-inflammatory properties .

Source

The primary source of 3,4-dihydropyrimidine-2(1H)-thione is through synthetic organic chemistry methods. The Biginelli reaction is the most common method for its synthesis, utilizing readily available starting materials such as aldehydes and thiourea . Various catalysts have been explored to enhance the efficiency and yield of this reaction, including natural minerals like granite and quartz, as well as Brønsted acidic ionic liquids .

Classification

3,4-Dihydropyrimidine-2(1H)-thione is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It can be further categorized under thiones due to the presence of a sulfur atom in its molecular structure.

Synthesis Analysis

Methods

The synthesis of 3,4-dihydropyrimidine-2(1H)-thione typically involves the Biginelli reaction. This process can be carried out under various conditions:

  • One-Pot Synthesis: A mixture of an aldehyde, ethyl acetoacetate (or another 1,3-dicarbonyl compound), and thiourea is reacted in the presence of a catalyst such as trichloroacetic acid or natural minerals like granite at elevated temperatures (70°C) under solvent-free conditions .
  • Catalysts: Various catalysts have been employed to improve yields and reduce reaction times. For instance, trichloroacetic acid has been shown to facilitate high-yield synthesis without the need for solvents . Other studies have reported using granite or quartz as reusable catalysts that provide moderate yields with environmentally friendly approaches .

Technical Details

The typical procedure involves mixing the reactants in specific molar ratios and heating them under controlled conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is usually purified through crystallization .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydropyrimidine-2(1H)-thione consists of a pyrimidine ring with two hydrogen atoms at positions 3 and 4 and a thione group at position 2. The general formula can be represented as C5H6N2SC_5H_6N_2S.

Data

  • Molecular Weight: Approximately 142.18 g/mol
  • Melting Point: Varies depending on substitution but typically around 150-160°C
  • NMR Spectroscopy: Characteristic peaks in 1H^1H NMR spectra help confirm the structure by indicating the presence of hydrogen atoms associated with different carbon environments in the molecule .
Chemical Reactions Analysis

Reactions

3,4-Dihydropyrimidine-2(1H)-thione can undergo various chemical reactions:

  • Condensation Reactions: It can react with electrophiles due to its nucleophilic nature at the nitrogen atom.
  • Substitution Reactions: The thione group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

The reactivity profile of this compound makes it suitable for synthesizing more complex heterocyclic compounds through additional reactions involving electrophiles or other nucleophiles .

Mechanism of Action

Process

The mechanism underlying the biological activity of 3,4-dihydropyrimidine-2(1H)-thione is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity: Compounds in this class may inhibit enzymes involved in various metabolic pathways.
  • Antioxidant Activity: The presence of sulfur may contribute to its ability to scavenge free radicals.

Data

Studies have shown that derivatives of this compound exhibit varying degrees of biological activity depending on their substituents and structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol; insol
Introduction to 3,4-Dihydropyrimidine-2(1H)-Thione

Structural and Electronic Characteristics of the Dihydropyrimidine-Thione Core

3,4-Dihydropyrimidine-2(1H)-thione (DHPM-thione) derivatives possess a distinctive six-membered heterocyclic ring system featuring nitrogen atoms at positions 1 and 3, and a thiocarbonyl group at position 2. This core adopts a non-planar envelope conformation in the crystalline state, with the C2 atom typically displaced by ~0.13 Å from the plane formed by the remaining ring atoms (N1, N3, C4, C5, C6) [7]. X-ray diffraction analyses reveal key bond parameters: the C2=S1 bond length averages 1.681 Å, characteristic of thiocarbonyl groups, while endocyclic C–N bonds range between 1.34–1.46 Å, reflecting partial double-bond character [7].

Table 1: Key Structural Parameters of DHPM-Thione Core

ParameterXRD Value (Å)DFT/B3LYP/6-31G* (Å)Significance
C2=S1 Bond Length1.6811.685Thiocarbonyl character
N1–C2 Bond Length1.3541.358Amidic character
N3–C4 Bond Length1.4601.463Single bond character
C2 Displacement from Plane0.12850.130Envelope conformation
S1⋯H–N Distance (intermolecular)2.542.17N–H⋯S hydrogen bonding capability

The electronic structure, analyzed via DFT calculations (B3LYP/6-31G* level), shows a HOMO-LUMO energy gap of ~4.2 eV, indicating moderate chemical reactivity. The HOMO is localized primarily over the thiocarbonyl group and N1–C2–N3 region, while the LUMO extends across the pyrimidine ring, making these sites susceptible to electrophilic and nucleophilic attacks, respectively. Hirshfeld surface analyses confirm that intermolecular interactions dominate crystal packing: H⋯H (59.5%), H⋯S/S⋯H (16.1%), and H⋯C/C⋯H (13.1%) interactions collectively stabilize the supramolecular architecture [7]. The thiocarbonyl group's polarizability facilitates hydrogen-bonding interactions via N–H⋯S motifs (R₂²(8) and R₂²(10) ring motifs), crucial for biological target recognition.

Historical Evolution of Dihydropyrimidine Derivatives in Heterocyclic Chemistry

The chemistry of dihydropyrimidinones/thiones originated with Pietro Biginelli's landmark 1893 report on the acid-catalyzed cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea [2] [5]. Despite this early discovery, DHPM-thiones remained largely unexplored for nearly a century due to:

  • Limited synthetic methodologies (exclusive reliance on classical Biginelli conditions with poor yields for aliphatic aldehydes)
  • Unrecognized biological relevance prior to the 1990s
  • Analytical challenges in characterizing non-aromatized heterocycles

Revival began in the 1980s with Atwal's modifications employing O,S-substituted isoureas and preformed unsaturated carbonyl compounds under basic conditions, significantly expanding substrate scope [2]. The 1990s–2000s witnessed transformative developments:

  • Catalysis Innovations: Transition to eco-friendly catalysts (e.g., β-cyclodextrin-propyl sulfonic acid, SiO₂–CaCl₂, Keggin-type polyoxometalates) enabling solvent-free synthesis [5] [6]
  • Multicomponent Reaction (MCR) Diversification: Adaptation to four-component reactions incorporating amines/diketene and post-condensation modifications [5]
  • Asymmetric Synthesis: Saá's 2016 breakthrough using arylideneureas with chiral organocatalysts achieving >95% enantioselectivity [2]

Table 2: Evolution of DHPM-Thione Synthesis

EraKey DevelopmentImpact
1893Classical Biginelli ReactionFirst synthetic access; limited substrate scope
1980sAtwal Modification (isoureas + enones)Enabled aliphatic aldehydes; improved yields
1990sUltrasound/Microwave AssistanceReduced reaction times (minutes vs. hours)
2000–2010Solid-Supported Catalysts (e.g., SiO₂–CaCl₂)Solvent-free conditions; recyclable catalysts
2010–PresentEnantioselective OrganocatalysisAccess to chiral bioactive derivatives

Modern synthetic strategies include post-functionalization of Biginelli adducts via N-alkylation, oxidation, or cyclization, significantly enhancing molecular diversity. For example, N-3 alkylation (e.g., AMT580-043) markedly improves antiviral potency compared to unsubstituted analogs [8].

Pharmacological Significance and Privileged Scaffold Status in Medicinal Chemistry

The DHPM-thione scaffold qualifies as a "privileged structure" due to its ability to bind diverse biological targets through:

  • Tautomerization capability (thione-thiol equilibrium) enabling dual binding modes
  • Metal-chelating potential via S1/N1 atoms
  • Hydrogen-bond donor/acceptors at N1–H, C2=S, and C4=O groups

This versatility translates to broad pharmacological profiles:

Table 3: Key Pharmacological Applications of DHPM-Thione Derivatives

Biological TargetRepresentative DerivativeActivityMechanistic Insight
Kinesin Eg5MonastrolAntimitotic (IC₅₀ = 14 µM)Allosteric inhibition via Loop5 binding pocket
α1β2δ GABAA ReceptorsJM-II-43APositive modulationEnhances tonic inhibition; targets δ-subunit interface
A2B Adenosine ReceptorSYAF014 (10)Antagonist (Kᵢ = 40.8 nM)High selectivity (>14-fold vs. A1/A2A/A3 subtypes)
Tyrosinase/RNRAcetophenone-DHPM-thione (4)Antimelanoma (IC₅₀ = 1.97 µM)Dual inhibition; DNA groove binding (ΔG = -21.32 kJ/mol)
Polyomavirus T-antigen/Hsp70AMT580-043Antiviral (EC₅₀ < cidofovir)Targets viral replication machinery

Cancer Therapeutics: Monastrol established DHPM-thiones as clinically relevant antimitotics by inhibiting kinesin Eg5, arresting cells in metaphase [4] [5]. Recent advances include acetophenone-based analogs exhibiting 7-fold enhanced tyrosinase inhibition (IC₅₀ = 1.97 µM) versus known standards, acting via dual suppression of tyrosinase and ribonucleotide reductase (RNR) – validated by molecular docking (binding energy = -19.68 kJ/mol) [7]. These compounds also function as DNA groove binders, potentially interfering with replication.

Neuroscience Applications: DHPM-thiones modulate ion channels and neurotransmitter receptors. Monastrol and analogs potentiate GABA currents in α1β2δ GABAA receptors, offering potential for neurological disorders [4]. In adenosine receptor targeting, optimization of the C5-ester group (e.g., isopropyl ester in SYAF014) yielded A2B antagonists with >14-fold selectivity over other adenosine subtypes, crucial for treating diabetes and inflammatory lung diseases [3].

Antiviral Agents: N-3 alkylated derivatives (e.g., AMT580-043) inhibit polyomavirus replication by targeting viral T-antigen and/or host Hsp70, outperforming standard therapies like cidofovir [8]. The scaffold’s adaptability permits strategic modifications:

  • C4-aryl groups govern target specificity (e.g., 2-furyl for A2B antagonism)
  • C5-electron-withdrawing groups enhance receptor affinity
  • N1/N3 substitutions modulate bioavailability and membrane penetration

The convergence of synthetic accessibility (via Biginelli-like MCRs) and target versatility solidifies DHPM-thione’s status as a privileged scaffold in modern drug discovery pipelines.

Properties

CAS Number

86425-08-3

Product Name

3,4-Dihydropyrimidine-2(1h)-thione

IUPAC Name

3,4-dihydro-1H-pyrimidine-2-thione

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C4H6N2S/c7-4-5-2-1-3-6-4/h1-2H,3H2,(H2,5,6,7)

InChI Key

MBOCEPWYDNXEKN-UHFFFAOYSA-N

SMILES

C1C=CNC(=S)N1

Synonyms

1,2,3,4-tetrahydropyrimidine-2-thione

Canonical SMILES

C1C=CNC(=S)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.